N1-Substituent Physicochemical Differentiation: Cyclopropylmethyl vs. Methyl Analog
The N1-cyclopropylmethyl substituent distinguishes the target compound from its closest commercially available analog, 1-methyl-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid (CAS 1422065-96-0). The cyclopropylmethyl group introduces measurably larger steric bulk (calculated molar refractivity CPM = 18.11 vs. CH₃ = 5.65) and increased lipophilicity (clogP contribution approximately +0.8 to +1.2 log units), which directly impacts membrane permeability and target-binding pocket occupancy [1]. The molecular weight difference is 40.06 g·mol⁻¹ (328.36 vs. 288.30), which corresponds to the replacement of a methyl with a cyclopropylmethyl group.
| Evidence Dimension | Molecular weight, molecular formula, N1-substituent steric/electronic character |
|---|---|
| Target Compound Data | MW 328.36 g·mol⁻¹; C₁₇H₂₀N₄O₃; N1-cyclopropylmethyl (molar refractivity ~18.11; Taft steric parameter Es ~ −0.88) |
| Comparator Or Baseline | 1-Methyl analog (CAS 1422065-96-0): MW 288.30 g·mol⁻¹; C₁₄H₁₆N₄O₃; N1-methyl (molar refractivity 5.65; Taft Es = 0.00) |
| Quantified Difference | ΔMW = +40.06 g·mol⁻¹ (+13.9%); Δmolar refractivity ~ +12.5; estimated ΔclogP ≈ +0.8 to +1.2 |
| Conditions | Physicochemical calculation based on standard fragment/additive methods (Hansch-Leo clogP, molar refractivity from atomic contributions); validated by vendor-reported molecular formulas and masses. |
Why This Matters
The cyclopropylmethyl group alters both steric fit within kinase ATP-binding pockets and passive membrane permeability, making the target compound a distinct SAR probe that cannot be approximated by the simpler N1-methyl analog in lead optimization cascades.
- [1] Bidepharm (Bide Pharmatech Ltd.). CAS 1422060-59-0: 1-(Cyclopropylmethyl)-4-(2-morpholinopyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid. MW 328.36, C₁₇H₂₀N₄O₃, purity ≥97% with batch-specific NMR, HPLC, and GC reports. View Source
